O-Methylhydroxylamine hydrochloride

Overview

Description

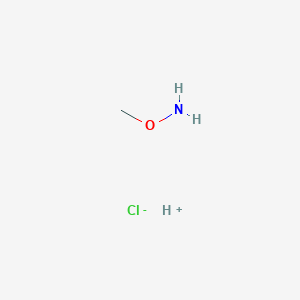

Chemical Name: O-Methylhydroxylamine hydrochloride (MOX) Synonyms: Methoxylamine hydrochloride, Methoxyamine hydrochloride, CH₃ONH₂·HCl CAS No.: 593-56-6 Molecular Formula: CH₃ONH₂·HCl Molecular Weight: 83.52 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylhydroxylamine hydrochloride can be synthesized through several methods:

- One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

O-Alkylation of Hydroxylamine Derivatives: (CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3

Another method involves the reaction of hydroxylamine sulfonates with methanol:Methanolysis of Hydroxylamine Sulfonates: H2NOSO3−+CH3OH→H2NOCH3+HSO4−

Industrial Production Methods: Industrial production of this compound often involves the following steps:

Reaction of Benzaldehyde: Benzaldehyde undergoes oximation, methylation, and hydrolysis to produce the compound.

Sulfonation and Alkylation: Hydroxylamine is sulfonated using fuming sulfuric acid, followed by reaction with alkyl alcohol sodium.

Hydrolysis and Neutralization: Hydroxylamine sulfonates are methylated, hydrolyzed, and neutralized to form the final product.

Chemical Reactions Analysis

O-Methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: It condenses with ketones and aldehydes to form imines.

Deprotonation by methyl lithium forms N-lithio derivatives, which can be further reacted with organolithium compounds to produce amines:Deprotonation and Alkylation: H2NOCH3+CH3Li→LiHNOCH3+CH4

LiHNOCH3+RLi→RNHLi+LiOCH3

RNHLi+H2O→RNH2+LiOH

Common reagents and conditions used in these reactions include methyl lithium and organolithium compounds. Major products formed from these reactions are imines and amines .

Scientific Research Applications

Chemical Derivatization

O-Methylhydroxylamine hydrochloride is primarily used as a derivatization reagent in organic synthesis. It facilitates the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding O-methyl oximes. This transformation is crucial for enhancing the detection sensitivity of these compounds during gas chromatography-mass spectrometry (GC-MS) analyses.

Key Applications:

- Preparation of O-Methyl Oximes : The compound reacts with aldehydes and ketones to form stable O-methyl oximes, which can be analyzed more effectively using chromatographic techniques .

- Improving Detection Sensitivity : In biological samples, methoxyamine enhances the sensitivity of opioid and steroid detection, making it valuable in forensic and clinical laboratories .

Medicinal Chemistry

This compound has potential therapeutic applications due to its ability to interact with biological macromolecules.

Notable Findings:

- DNA Repair Mechanism : Methoxyamine has been shown to covalently bind to apurinic/apyrimidinic sites in DNA. This binding inhibits base excision repair (BER), potentially leading to increased DNA strand breaks and apoptosis, which may enhance the efficacy of certain chemotherapeutic agents .

- Chemotherapeutic Adjuvant : Its properties suggest that methoxyamine could act as an adjuvant in cancer therapy by potentiating the effects of alkylating agents .

Synthesis and Reaction Mechanisms

The synthesis of O-methylhydroxylamine involves the methylation of hydroxylamine derivatives. Two primary methods are utilized:

- O-Alkylation of Hydroxylamines : This involves the methylation of acetone oxime followed by hydrolysis .

- Methanolysis of Hydroxylamine Sulfonates : Another method includes reacting hydroxylamine sulfonates with methanol .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of O-methylhydroxylamine in various applications:

Mechanism of Action

The mechanism of action of O-Methylhydroxylamine hydrochloride involves its ability to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, thereby inhibiting the base excision repair (BER) pathway. This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents. The compound disrupts the BER pathway, increasing the amount of cytotoxic adducts, resulting in cell death .

Comparison with Similar Compounds

Key Properties :

- White crystalline solid, soluble in polar solvents (water, pyridine).

- Reacts selectively with carbonyl groups to form stable methoximes, preventing sugar ring formation .

Structural and Functional Analogues

Reactivity and Stereoselectivity

- O-Methylhydroxylamine Hydrochloride: Forms E-isomers predominantly under liquid-assisted grinding (LAG) with ethanol or hexane . Higher stereoselectivity compared to hydroxylamine hydrochloride, which yields racemic E/Z mixtures (e.g., 56:44 ratio in dry grinding) .

- Hydroxylamine Hydrochloride :

Analytical Performance

Research Findings and Case Studies

- Mechanochemical Synthesis: MOX with quinuclidin-3-one under LAG (ethanol) achieves 100% E-isomer selectivity, outperforming dry grinding (56:44 E/Z) .

- Pharmaceutical Derivatization : MOX-based methoximes enable precise quantification of N-acetylglucosamine in cell samples via GC-MS, with LODs as low as 0.19 ng/L .

- Macromolecular Chemistry : MOX facilitates experimental phasing in crystallography through SHELX programs, aiding high-throughput protein structure determination .

Biological Activity

O-Methylhydroxylamine hydrochloride, commonly referred to as methoxyamine, is an organic compound with significant biological activity, particularly in the context of cancer treatment and DNA repair mechanisms. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CH₆ClNO

- Molecular Weight : 83.52 g/mol

- CAS Number : 593-56-6

- Melting Point : 149 °C

Methoxyamine is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group. It exists primarily as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Methoxyamine's primary mechanism involves its interaction with DNA repair pathways. It covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are common lesions created by alkylating agents used in chemotherapy. By inhibiting the base excision repair (BER) pathway, methoxyamine increases the accumulation of DNA strand breaks, thereby enhancing the cytotoxic effects of certain chemotherapeutic agents .

Key Mechanisms:

- Inhibition of Base Excision Repair : Methoxyamine stabilizes AP sites, preventing their repair and leading to increased cellular apoptosis.

- Potentiation of Alkylating Agents : By disrupting DNA repair mechanisms, methoxyamine enhances the efficacy of alkylating agents like temozolomide, making tumor cells more susceptible to treatment .

Biological Activity and Therapeutic Applications

Methoxyamine has been investigated for various therapeutic applications due to its unique biological activity:

-

Cancer Treatment :

- Methoxyamine has shown promise as an adjunct therapy in combination with alkylating agents to reverse drug resistance and enhance tumor sensitivity to radiation therapy .

- It has been noted for increasing levels of key proteins such as p53 and retinoblastoma protein (pRB), which are crucial for cell cycle regulation and tumor suppression .

- Biomarker Derivatization :

Case Study 1: Enhancing Chemotherapy Efficacy

A study demonstrated that combining methoxyamine with temozolomide significantly increased apoptosis in glioblastoma cells compared to temozolomide alone. The mechanism was attributed to the inhibition of BER, leading to an accumulation of unrepaired DNA damage .

Case Study 2: Metabolomics Applications

In a metabolomics analysis involving urine samples from patients with interstitial cystitis, methoxyamine was utilized for the derivatization process. This approach facilitated the identification of novel biomarkers associated with disease states, highlighting its utility beyond cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cancer Therapy | Enhances efficacy of alkylating agents; induces apoptosis |

| DNA Repair Inhibition | Stabilizes AP sites; inhibits base excision repair |

| Biomarker Derivatization | Used in metabolomics for identifying metabolites |

Table 2: Key Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing O-methylhydroxylamine hydrochloride in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, oxime formation with hydroxylamine hydrochloride under alkaline conditions followed by chlorination or methylation steps is a common route . Key considerations include:

- Solvent selection : Polar solvents like water or alcohols are preferred to stabilize ionic intermediates .

- Reagent stoichiometry : Excess hydroxylamine hydrochloride ensures complete conversion of intermediates.

- pH control : Alkaline conditions (pH ~8–10) optimize nucleophilic reactivity .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals (melting point: 148–153°C) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38) . Avoid inhalation and direct contact.

- Storage : Keep in airtight containers under dry conditions, as the compound is hygroscopic. Store at room temperature away from oxidizing agents .

- Disposal : Classify as a marine pollutant (UN3077) and follow hazardous waste protocols for environmentally hazardous substances .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Melting point analysis : Confirm purity using the reported range (148–153°C) .

- Titration : Acid-base titration with standardized NaOH quantifies free HCl content.

- Spectroscopy : FT-IR or NMR to verify structural integrity (e.g., absence of byproducts like N-methyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in derivatization efficiency when using this compound in GC/MS metabolomics?

Inconsistent derivatization (e.g., incomplete oxime formation) may arise from:

- Moisture contamination : Ensure anhydrous conditions during reaction with MSTFA (silylation reagent) .

- pH adjustments : Optimize to pH ~8.4 using NH4HCO3 buffer to activate nucleophilic oxime formation .

- Reagent ratio : Use a 2:1 molar excess of this compound relative to carbonyl groups in metabolites .

Method validation via spiked internal standards (e.g., heptadecanoic acid) is critical .

Q. What strategies mitigate side reactions during the synthesis of α,β-unsaturated oximes using this compound?

Side products like over-chlorinated derivatives can form under harsh conditions. Mitigation approaches include:

- Temperature control : Maintain reactions below 40°C to prevent thermal decomposition .

- Catalyst use : Add triethylamine (TEA) to scavenge HCl and stabilize intermediates .

- Stepwise addition : Introduce chlorinating agents (e.g., Cl2 or PCl5) gradually to avoid excessive reactivity .

Q. How can retrosynthetic analysis improve the design of novel this compound derivatives?

AI-driven tools (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example:

- Precursor scoring : Prioritize intermediates with high plausibility (score >0.01) .

- Template relevance : Use models trained on BKMS_METABOLIC or Reaxys_biocatalysis datasets to identify enzymatic or catalytic pathways .

- One-step synthesis : Focus on direct routes, such as coupling with aryl aldehydes under mild conditions .

Q. What experimental factors influence the solubility of this compound in non-polar solvents?

Though primarily soluble in polar solvents (water, methanol), solubility in non-polar solvents can be enhanced via:

- Co-solvent systems : Use ethanol/ethyl acetate mixtures to balance polarity .

- Ion-pairing agents : Add tetrabutylammonium bromide to reduce ionic character .

- Temperature modulation : Increase solubility in THF by heating to 50°C .

Q. How do researchers address discrepancies in reported melting points for this compound?

Variations (e.g., 86–88°C vs. 151–154°C) may stem from:

- Hydration state : Anhydrous forms melt at higher temperatures. Verify hydration via TGA .

- Impurity profiles : Chromatographic analysis (HPLC) identifies contaminants like N-methyl derivatives .

- Measurement calibration : Standardize equipment using reference compounds (e.g., pure benzoic acid) .

Q. What environmental impact assessments are required for large-scale use of this compound?

- Ecotoxicity testing : Evaluate LC50 values for aquatic organisms due to its marine pollutant classification .

- Degradation studies : Monitor hydrolysis products (e.g., methylamine) under varying pH and temperature conditions .

- Regulatory compliance : Adhere to IMDG and IATA guidelines for transport (UN3077, Packing Group III) .

Properties

IUPAC Name |

O-methylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVOSBNFZWHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO.ClH, CH6ClNO | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-62-9 (Parent) | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025615 | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-56-6 | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, O-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203546OLMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

300 to 304 °F (decomposes) (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.